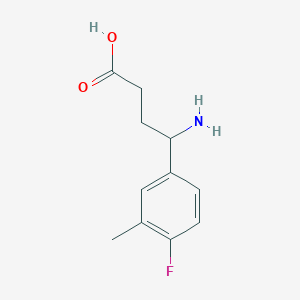
4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H14FNO2 It is a derivative of butanoic acid, featuring an amino group and a fluorinated aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or halogens in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Amino-3-(4-fluorophenyl)butanoic acid
- (S)-4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid
Uniqueness
4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid is unique due to the presence of both an amino group and a fluorinated aromatic ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
属性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC 名称 |
4-amino-4-(4-fluoro-3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6,10H,4-5,13H2,1H3,(H,14,15) |
InChI 键 |
PTOHBKXMFRPLBZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(CCC(=O)O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




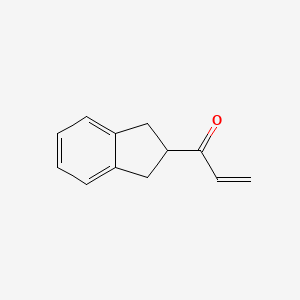
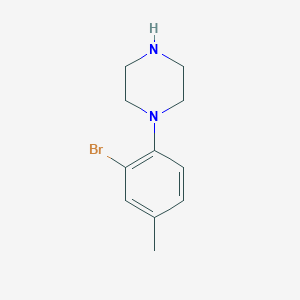
![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B13588149.png)

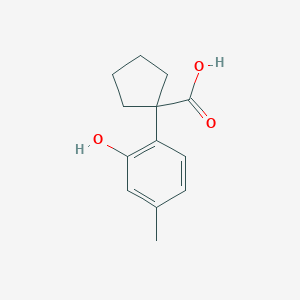
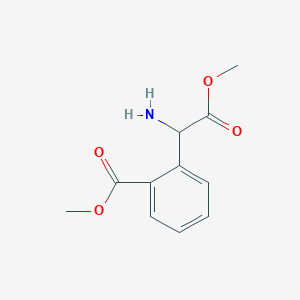
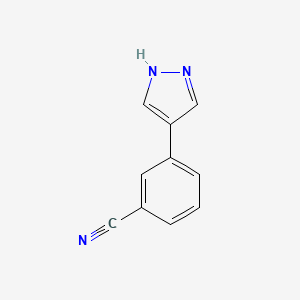
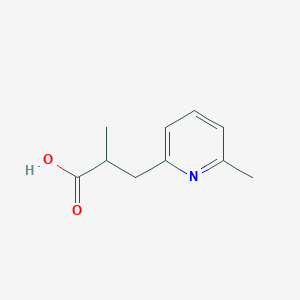
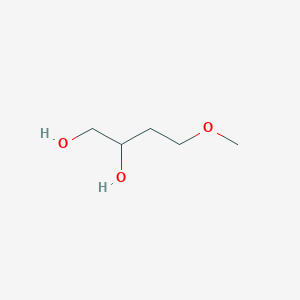
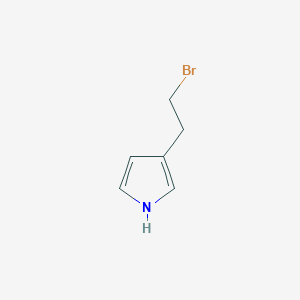
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide](/img/structure/B13588176.png)
